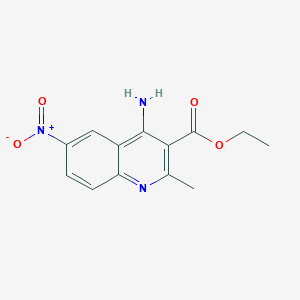
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-8-carboxylic acid is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core structure, which is a fused ring system consisting of a benzene ring and a pyridine ring. The compound also features a carboxylic acid group at the 8th position and a p-tolyl group at the 2nd position. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-8-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of p-toluidine with ethyl acetoacetate in the presence of a suitable catalyst, followed by cyclization and oxidation steps. The reaction conditions typically involve heating the reaction mixture under reflux and using an acid catalyst such as sulfuric acid or hydrochloric acid. The final product is obtained after purification through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the production process.
Analyse Des Réactions Chimiques
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the p-tolyl group, leading to the formation of a carboxylic acid derivative.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride. The reduction typically targets the carbonyl group, resulting in the formation of a hydroxyl derivative.
Substitution: The compound can undergo substitution reactions at the quinoline ring or the p-tolyl group. Common reagents used in these reactions include halogens, alkylating agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-8-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development.
Medicine: The compound’s potential therapeutic properties have been explored in the treatment of various diseases, including bacterial infections, viral infections, and cancer. Its mechanism of action and molecular targets are of particular interest in medicinal chemistry.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. Its applications in the field of materials science and engineering are continually being explored.
Mécanisme D'action
The mechanism of action of 4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in bacterial or viral replication, thereby exerting its antimicrobial or antiviral effects. Additionally, the compound may induce apoptosis or inhibit cell proliferation in cancer cells, contributing to its anticancer properties.
Comparaison Avec Des Composés Similaires
4-Oxo-2-(p-tolyl)-1,4-dihydroquinoline-8-carboxylic acid can be compared with other similar compounds, such as:
4-Oxo-4-(p-tolyl)butanoic acid: This compound shares the p-tolyl group but differs in the core structure and functional groups.
4-Oxo-2-butenoic acid: This compound has a similar oxo group but lacks the quinoline core and p-tolyl group.
4-Oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydrobenzoquinazoline: This compound has a similar p-tolyl group and oxo group but differs in the core structure and additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
90034-76-7 |
|---|---|
Formule moléculaire |
C17H13NO3 |
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-4-oxo-1H-quinoline-8-carboxylic acid |
InChI |
InChI=1S/C17H13NO3/c1-10-5-7-11(8-6-10)14-9-15(19)12-3-2-4-13(17(20)21)16(12)18-14/h2-9H,1H3,(H,18,19)(H,20,21) |
Clé InChI |
DYXGGNYOXVOUDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C(=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


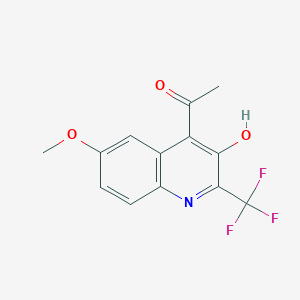
![Benzyl (R)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B11845285.png)

![1-{[Benzyl(dimethyl)silyl]methyl}azepan-2-one](/img/structure/B11845290.png)
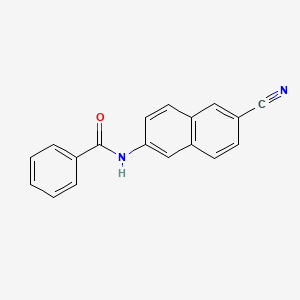
![N-[(5-Chloro-1H-indol-3-yl)(oxo)acetyl]glycine](/img/structure/B11845311.png)
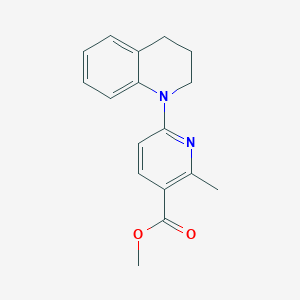
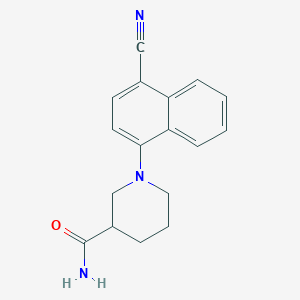
![(3S,4R,5R,6S)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-ol](/img/structure/B11845339.png)


